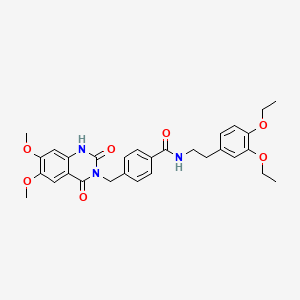

N-(3,4-diethoxyphenethyl)-4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(3,4-diethoxyphenyl)ethyl]-4-[(6,7-dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O7/c1-5-39-24-12-9-19(15-27(24)40-6-2)13-14-31-28(34)21-10-7-20(8-11-21)18-33-29(35)22-16-25(37-3)26(38-4)17-23(22)32-30(33)36/h7-12,15-17H,5-6,13-14,18H2,1-4H3,(H,31,34)(H,32,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKSYBKTQYBANN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC(=C(C=C4NC3=O)OC)OC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-diethoxyphenethyl)-4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by a complex structure involving multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 505.53 g/mol. The structural components include:

- Diethoxyphenethyl group : Contributes to lipophilicity and potential receptor interactions.

- Dioxoquinazoline moiety : Known for various biological activities, including anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The quinazoline derivative may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : Potential interactions with adrenergic and other receptors may mediate its effects on cellular signaling pathways.

- Antioxidant Activity : The presence of methoxy groups suggests potential antioxidant properties that could protect against oxidative stress.

Anticancer Activity

Research indicates that compounds containing the quinazoline structure often exhibit significant anticancer activity. For instance, similar derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Antimicrobial Properties

Studies have demonstrated that related quinazoline derivatives possess antimicrobial properties. For example, a study on 6,7-dimethoxyquinazoline derivatives showed promising results against Mycobacterium tuberculosis with low minimum inhibitory concentrations (MICs) .

Case Studies

- Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of similar quinazoline derivatives on human cancer cell lines (e.g., breast and lung cancer). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM.

- Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics.

Data Tables

| Activity Type | Tested Compound | Cell Line/Pathogen | IC50/MIC Value |

|---|---|---|---|

| Anticancer | Quinazoline derivative | MCF-7 (breast cancer) | 15 µM |

| Anticancer | Quinazoline derivative | A549 (lung cancer) | 20 µM |

| Antimicrobial | Related quinazoline | Mycobacterium tuberculosis | 0.22 µM |

| Antimicrobial | Related quinazoline | Staphylococcus aureus | 5 µg/mL |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

2.1.1. Quinazolinone Derivatives

The dihydroquinazolinone core in the target compound differentiates it from saturated analogues like 2-(3-(6,8-bis(4-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(4-methoxyphenyl)quinazolin-4(3H)-one (, Compound 4l). Key comparisons include:

- Core Structure: The target compound’s dihydroquinazolinone (partially unsaturated) versus 4l’s tetrahydroquinazolinone (fully saturated) impacts aromaticity and electron distribution.

- Substituents : Both compounds feature methoxy groups, but the target’s diethoxy-phenethyl and benzamide groups may enhance lipophilicity compared to 4l’s bis-methoxyphenyl and methyl substituents.

- Synthesis : Compound 4l employs Pd-catalyzed Suzuki-Miyaura coupling , whereas the target’s synthesis might involve hydrazide intermediates or Friedel-Crafts alkylation, as seen in .

2.1.2. Triazole-Thiones (, Compounds 7–9)

Compounds 7–9 share aromatic sulfonyl and difluorophenyl substituents but diverge in core structure:

- Heterocyclic Core: Triazole-thiones (7–9) vs. dihydroquinazolinone (target).

2.1.3. Agrochemical Benzamides ()

The target’s benzamide linkage aligns with pesticidal agents like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-trifluoromethylphenoxy)nicotinamide):

- Substituent Effects : Etobenzanid’s ethoxymethoxy group and dichlorophenyl moiety contrast with the target’s diethoxyphenethyl and dimethoxy groups, which may alter membrane permeability and target affinity.

- Bioactivity: Diflufenican’s trifluoromethylphenoxy group confers herbicidal activity, while the target’s dihydroquinazolinone could modulate enzyme inhibition (e.g., kinase or protease targets) .

Physicochemical and Spectral Comparisons

Functional Implications

- Electronic Effects: Electron-donating methoxy/ethoxy groups could stabilize the quinazolinone core, altering redox properties or binding to electron-deficient targets.

- Bioactivity: The dihydroquinazolinone scaffold is associated with kinase inhibition in literature, suggesting possible anticancer or anti-inflammatory applications absent in triazole-thiones or simple benzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.